

# Validation of 3,3-tetramethyleneglutarimide structure by X-ray crystallography

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## Compound of Interest

Compound Name: 3,3-Tetramethyleneglutarimide

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## A Comparative Crystallographic Analysis of Glutarimide Derivatives

An Objective Comparison of N-Benzoyl-glutarimide and Lenalidomide Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

It is important to note that a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for **3,3-tetramethyleneglutarimide** (CAS: 1075-89-4). Therefore, this guide provides a comparative analysis of the crystal structures of two relevant glutarimide derivatives: N-benzoyl-glutarimide and the well-known immunomodulatory drug, lenalidomide. This comparison offers valuable insights into the structural landscape of this class of compounds.

## Introduction

Glutarimide and its derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The three-dimensional structure of these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide presents a comparative overview of the crystallographic data for N-benzoyl-glutarimide and lenalidomide, highlighting key structural parameters.

## Data Presentation: Crystallographic and Structural Comparison

The following table summarizes the key crystallographic and selected geometric parameters for N-benzoyl-glutarimide and lenalidomide, facilitating a direct comparison of their solid-state structures.

Parameter	N-Benzoyl-glutarimide	Lenalidomide
CCDC Number	1969082[1]	755982
Chemical Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>13</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	217.22 g/mol	259.26 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
Unit Cell Dimensions		
a	10.13 Å	8.233 Å
b	8.64 Å	10.070 Å
c	12.52 Å	14.865 Å
α	90°	90°
β	109.4°	102.53°
γ	90°	90°
Volume (V)	1033 Å <sup>3</sup>	1202.4 Å <sup>3</sup>
Calculated Density (ρ)	1.39 g/cm <sup>3</sup>	1.43 g/cm <sup>3</sup>
Glutarimide Ring Conformation	Twisted	Twisted

## Experimental Protocols: Single-Crystal X-ray Diffraction

The following protocol provides a representative methodology for the determination of small molecule crystal structures, such as those of glutarimide derivatives, using single-crystal X-ray diffraction.

#### 1. Crystal Growth:

- Single crystals of the compound of interest are grown using a suitable crystallization technique, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
- A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, without cracks or defects).

#### 2. Crystal Mounting:

- A selected single crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

#### 3. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector (e.g., CCD or CMOS).
- A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction pattern is a result of the interaction of X-rays with the electron density of the crystal lattice.

#### 4. Data Processing:

- The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- Software packages are used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

#### 5. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
- The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.

#### 6. Data Deposition:

- The final atomic coordinates and related experimental data are deposited in a public crystallographic database, such as the Cambridge Structural Database (CSD), to make the structure available to the scientific community.

## Mandatory Visualization: Signaling Pathway

Glutarimide derivatives, such as lenalidomide and pomalidomide, are known to exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.<sup>[2][3]</sup> The following diagram illustrates this signaling pathway.

Caption: Cereblon E3 ligase pathway modulation by glutarimide derivatives.

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## References

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